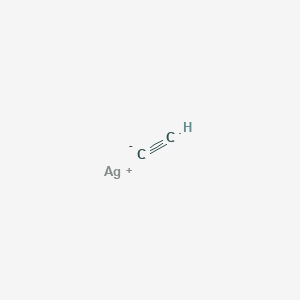

Silver acetylide

Description

Properties

CAS No. |

13092-75-6 |

|---|---|

Molecular Formula |

C2HAg |

Molecular Weight |

132.90 g/mol |

IUPAC Name |

silver;ethyne |

InChI |

InChI=1S/C2H.Ag/c1-2;/h1H;/q-1;+1 |

InChI Key |

SLERPCVQDVNSAK-UHFFFAOYSA-N |

SMILES |

C#[C-].[Ag+] |

Canonical SMILES |

C#[C-].[Ag+] |

Synonyms |

Silver acetylide |

Origin of Product |

United States |

Foundational & Exploratory

Silver Acetylide (Ag₂C₂): A Technical Overview of Molecular Structure, Bonding, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of silver acetylide (Ag₂C₂), a highly sensitive primary explosive. It details the compound's molecular structure, the nature of its chemical bonding, quantitative physical and chemical data, and standardized experimental protocols for its synthesis and characterization. Due to its extreme instability, this document also emphasizes critical safety and handling procedures.

Molecular Structure and Bonding

This compound, with the chemical formula Ag₂C₂, is an inorganic metal acetylide.[1][2][3] The compound is fundamentally an ionic salt composed of two silver cations (Ag⁺) and an acetylide dianion ([C≡C]²⁻).[2] Its structure and bonding can be understood through several key aspects:

-

Ionic and Covalent Bonding: The primary interaction is the electrostatic attraction between the positively charged silver ions and the negatively charged acetylide anion.[2] The acetylide anion itself features a very strong covalent triple bond between its two carbon atoms.[2] The carbon atoms in the acetylide ion are considered to be sp hybridized.[4][5]

-

Coordination Polymerism: In the solid state, this compound does not exist as discrete Ag₂C₂ molecules but forms a coordination polymer.[1] The interaction between the silver(I) ions and the acetylide ligand is complex, involving both σ (sigma) and π (pi) bonding.[6] The acetylide ligand can bridge multiple silver centers in various coordination modes, including:

-

Crystal Structure: The precise crystal structure of pure Ag₂C₂ is reported to be hexagonal.[7] However, this compound frequently forms double salts with silver salts like silver nitrate (B79036) (AgNO₃) or silver perchlorate, which exhibit different crystal structures and enhanced stability.[1][8] For example, the Ag₂C₂·AgNO₃ complex has been indexed on a body-centered tetragonal unit cell.[9] X-ray diffraction (XRD) is the primary technique for elucidating these solid-state structures.[6]

Fig. 1: Simplified this compound Structure

Quantitative Data Summary

The known physical, thermodynamic, and explosive properties of this compound are summarized in the table below for clear comparison.

| Property | Value | Source(s) |

| Chemical Formula | Ag₂C₂ | [1][2] |

| Molar Mass | 239.76 g/mol (approx.) | - |

| Appearance | White to greyish solid powder | [1][2][10] |

| Crystal System | Hexagonal (for pure Ag₂C₂) | [7] |

| Standard Enthalpy of Formation (ΔfHº₂₉₈) | +357.6 ± 5.0 kJ/mol | [1][10] |

| Detonation Velocity | 1200 m/s (Pure Ag₂C₂) 1980 m/s (Ag₂C₂·AgNO₃ double salt) | [2][10] |

| Thermal Decomposition | Explodes at 195-200°C Activation Energy: 41 ± 4 kcal/mole | [7] |

| Flash Point | 77 °C (171 °F; 350 K) | [10] |

| C≡C Stretch (IR/Raman) | ~1880–1930 cm⁻¹ | [1] |

| Solubility | Insoluble in water and other common solvents | [1][2][10] |

| Decomposition Reaction | Ag₂C₂(s) → 2 Ag(s) + 2 C(s) | [2][10] |

Experimental Protocols

Extreme caution must be exercised during any synthesis or handling of this compound. It should only be handled when wet and in small quantities.

Synthesis of Pure this compound

This protocol is based on the Stettbacher procedure, which involves the reaction of acetylene (B1199291) gas with an ammoniacal silver nitrate solution (Tollens' reagent).[11] This method prevents the formation of the more stable but still explosive double salt that forms in acidic or neutral solutions.[2]

Materials and Reagents:

-

Silver nitrate (AgNO₃)

-

25% Aqueous ammonia (B1221849) (NH₄OH)

-

Distilled water

-

Acetylene gas (C₂H₂) source (e.g., from a cylinder or generated from calcium carbide)

-

Beaker or reaction flask

-

Gas dispersion tube

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare Tollens' Reagent: Dissolve 1.70 g (10 mmol) of silver nitrate in 14 mL of distilled water in a beaker.[11]

-

Add 15 mL of 25% aqueous ammonia solution to the silver nitrate solution. A temporary brown precipitate of silver oxide (Ag₂O) will form and then redissolve upon further addition of ammonia, yielding a clear solution of diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[6][11]

-

Acetylene Introduction: Slowly bubble pure acetylene gas from its source through the prepared Tollens' reagent using a gas dispersion tube.[11] Ensure the gas flow is slow and steady to maximize absorption and reaction.[12]

-

Precipitation: A white to greyish precipitate of pure this compound (Ag₂C₂) will form immediately.[2][11]

-

Isolation: Once the reaction is complete, isolate the precipitate by filtration.[11]

-

Washing: Thoroughly wash the collected precipitate with copious amounts of distilled water to remove any unreacted reagents.[11]

-

Handling: CRITICAL: Do not allow the this compound to dry.[1][10] It is extremely sensitive to shock, friction, and heat when dry.[3][10][13] All subsequent handling and use should be performed while the material is kept wet.

Fig. 2: Synthesis Workflow for this compound

Characterization Protocols

Characterization must be performed with extreme care, ideally on very small, wet samples when possible, or with appropriate safety shielding for dry analysis.

1. X-ray Diffraction (XRD):

-

Purpose: To determine the crystal structure and phase purity of the synthesized material.

-

Methodology: A small, carefully prepared sample is mounted in a powder diffractometer. The sample is irradiated with monochromatic X-rays over a range of 2θ angles. The resulting diffraction pattern of intensity versus 2θ is collected and can be compared to known patterns or used to determine crystal lattice parameters.[7][11] For sensitive materials, sample holders designed for hazardous materials should be used.

2. Vibrational Spectroscopy (IR and Raman):

-

Purpose: To identify the characteristic C≡C triple bond and gain insight into the bonding environment.[6][14]

-

Methodology:

-

Infrared (IR) Spectroscopy: A sample is prepared (e.g., as a KBr pellet) and placed in an FTIR spectrometer. The instrument measures the absorption of infrared radiation as a function of wavenumber. The C≡C stretching vibration in this compound is a key diagnostic peak.[1][6]

-

Raman Spectroscopy: A sample is irradiated with a monochromatic laser source. The scattered light is collected and analyzed. The energy shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds, making it well-suited for observing the C≡C stretch.[15]

-

3. Thermal Analysis (Differential Scanning Calorimetry - DSC):

-

Purpose: To study the thermal stability and decomposition behavior.

-

Methodology: A very small, precisely weighed sample (microgram to milligram scale) is sealed in an aluminum pan and placed in a DSC instrument alongside an empty reference pan. The pans are heated at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An exothermic peak will indicate the decomposition or explosion temperature.[16] This analysis is extremely hazardous and requires specialized equipment and protocols for energetic materials.

Fig. 3: Characterization Workflow

Critical Safety and Handling

This compound is a primary explosive that is dangerously sensitive to heat, shock, friction, and static discharge, particularly when dry.[3][10][13] Its formation can occur unintentionally when silver-containing materials come into contact with acetylene.[13][17]

-

Handling: Always handle this compound in small quantities and keep it wet with water, as this significantly reduces its sensitivity.[1][10] Use non-metallic spatulas and glassware.

-

Storage: this compound should not be stored.[10] It should be synthesized for immediate use (in situ).[10]

-

Disposal: Wet this compound can be safely neutralized by carefully adding a dilute acid (e.g., hydrochloric acid) in a well-ventilated area or fume hood.[10] This reaction produces insoluble silver chloride and flammable acetylene gas.[10]

-

Ag₂C₂(s) + 2 HCl(aq) → 2 AgCl(s) + C₂H₂(g)

-

Applications in Research and Development

Despite its instability, this compound has niche applications:

-

Explosives: It has been used as a component in detonators due to its high sensitivity to initiation.[1]

-

Organic Synthesis: Silver acetylides are valued as mild, low-basicity nucleophiles.[1][18] This property allows them to be used in the synthesis of complex and sensitive molecules where more reactive organometallics (like lithium or Grignard reagents) would fail.[1][18] They can facilitate reactions such as the coupling with acid chlorides to form ketones.[1]

-

Materials Science: The propensity of silver acetylides to form large, multi-nuclear clusters is an active area of research for developing materials with unique optical and electronic properties.[6][19]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. brainly.in [brainly.in]

- 5. youtube.com [youtube.com]

- 6. This compound | 13092-75-6 | Benchchem [benchchem.com]

- 7. Decomposition of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. US2483440A - this compound compound and process of making same - Google Patents [patents.google.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. uszko.uk [uszko.uk]

- 12. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 13. laboratorynotes.com [laboratorynotes.com]

- 14. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 16. researchgate.net [researchgate.net]

- 17. SILVER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. The organic chemistry of silver acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility of Silver Acetylide in Organic Solvents

Abstract

Silver acetylide (Ag₂C₂), one of the earliest known organometallic compounds, is a material of significant interest due to its unique chemical properties and reactivity. However, its application in organic synthesis and materials science has historically been hampered by its profound insolubility. This technical guide provides an in-depth analysis of the solubility of this compound, focusing on the factors governing its dissolution and presenting modern strategies to overcome its inherent insolubility. We will review the synthesis of novel, soluble this compound complexes, present available quantitative solubility data, and detail key experimental protocols. This guide aims to equip researchers with the fundamental knowledge required to effectively utilize silver acetylides in various applications.

Introduction: The Challenge of this compound Solubility

Silver(I) acetylide, with the chemical formula Ag₂C₂, is a metal acetylide that is well-documented as a primary explosive. From a chemical standpoint, it is a coordination polymer with strong silver-alkynyl interactions. This polymeric nature is a primary contributor to its general lack of solubility. Standard this compound is considered insoluble in water and is not appreciably soluble in common organic solvents.[1][2][3] This insolubility presents a significant barrier to its use in homogeneous catalysis and solution-phase reactions, where precise control over stoichiometry and reaction conditions is paramount.

Recent advancements, however, have demonstrated that the solubility of this compound species is not an insurmountable obstacle. The key lies in strategic modifications to the acetylide ligand or the use of specific solvent systems to disrupt the polymeric structure.

Strategies for Solubilization

Ligand Modification: Introducing Steric Hindrance

A highly successful strategy for rendering silver acetylides soluble is the introduction of bulky substituents onto the acetylide ligand. These sterically demanding groups prevent the close packing and polymerization of the [Ag(C≡CR)] units, thereby enhancing their interaction with and solubility in organic solvents.

A landmark example is a this compound complex synthesized with 3,5-di-tert-butylphenylacetylene.[4][5] The resulting complex, [Ag(ArC≡C)]n (where Ar = 3,5-di-tert-butylphenyl), exhibits unprecedentedly high solubility in common organic solvents.[4][6] The two bulky tert-butyl groups on the phenyl ring effectively shield the this compound core, enabling its dissolution.[4][5] This breakthrough has been instrumental in the isolation and crystallographic analysis of high-nuclearity, all-alkynyl-stabilized silver clusters.[4]

Specialized Solvent Systems

For standard Ag(I)-acetylides where ligand modification is not feasible, certain solvent systems can dramatically improve solubility. A mixture of lithium chloride (LiCl) in dimethyl sulfoxide (B87167) (DMSO) has been shown to significantly increase the solubility of various Ag(I)-acetylides, irrespective of their specific molecular structure.[5] The complete solubilization in this medium is critical for controlling reaction chemoselectivity in subsequent synthetic steps.[5]

Quantitative Solubility Data

Quantitative solubility data for this compound in common organic solvents is scarce in the literature, primarily due to its general insolubility. However, data is available for the solubility of the double salt this compound-silver nitrate (B79036) (Ag₂C₂·AgNO₃) in aqueous solutions of silver nitrate. While not an organic solvent system, this data, derived from a 1949 patent, provides valuable insight into the compound's behavior in solution.[7] The data illustrates that the solubility of the explosive this compound compound increases with the concentration of the silver nitrate solution, which facilitates its conversion into a safer, more complex form.[7]

It is crucial to note that the presence of nitric acid in the solution tends to decrease the solubility of the this compound compounds.[7]

Table 1: Solubility of this compound Compound (Ag₂C₂·AgNO₃) in Aqueous Silver Nitrate Solutions (Data adapted from U.S. Patent 2,483,440)[7]

| Concentration of AgNO₃ in Solution (% by weight) | Solubility of this compound Compound | Observations |

| < 10% | Low | Forms explosive precipitate Ag₂C₂·AgNO₃.[7] |

| 10% - 20% | Increasing | Explosive crystals go into solution.[7] |

| > 20% | High | Forms a more stable, soluble compound (Ag₂C₂·6AgNO₃).[7] |

| 31% AgNO₃, 3.2% Fe(NO₃)₃, 11% HNO₃ | Soluble | Preferred absorption solution to prevent reduction to metallic silver.[7] |

Note: The data presented is for a specific this compound double salt in an aqueous inorganic salt solution and should not be extrapolated directly to the solubility of pure Ag₂C₂ in organic solvents.

Key Experimental Protocols

Protocol 1: Classical Synthesis of Insoluble this compound

This protocol describes the traditional method for preparing the insoluble this compound precipitate. It is highly sensitive and should only be performed by trained professionals with appropriate safety measures.

Objective: To synthesize this compound (Ag₂C₂) via the reaction of acetylene (B1199291) gas with an acidic silver nitrate solution.

Materials:

-

Silver nitrate (AgNO₃)

-

Nitric acid (HNO₃), dilute (e.g., 10%)

-

Calcium carbide (CaC₂)

-

Distilled water

-

Gas generation flask with a delivery tube

-

Reaction vessel (e.g., a beaker or flask)

-

Filtration apparatus

Procedure:

-

Prepare the Silver Nitrate Solution: Dissolve silver nitrate in a dilute nitric acid solution (e.g., 5-10% HNO₃). The solution should be clear and colorless.[8][9]

-

Generate Acetylene Gas: In a separate flask, carefully add a small piece of calcium carbide to water. This will generate acetylene gas (C₂H₂).[9][10]

-

Reaction: Bubble the generated acetylene gas slowly through the acidic silver nitrate solution using a delivery tube.[8][9]

-

Precipitation: A white or grayish precipitate of this compound (Ag₂C₂) will form immediately.[8]

-

Isolation: Once the reaction is complete, allow the precipitate to settle. Carefully decant the supernatant liquid.

-

Washing: Wash the precipitate several times with distilled water to remove residual acid and unreacted silver nitrate.[8]

-

Drying: The this compound is highly explosive when dry. It should not be dried unless for immediate, controlled use in very small quantities and with extreme caution. It is typically handled and stored while moist.

Protocol 2: Mild Synthesis from a Silylated Alkyne

This protocol provides a modern, milder route to silver acetylides, which is particularly useful for preparing functionalized or sterically hindered variants that may exhibit enhanced solubility.[11]

Objective: To synthesize a this compound from a 1-trimethylsilyl-1-alkyne.

Materials:

-

1-trimethylsilyl-1-alkyne (e.g., 1-(trimethylsilyl)-2-(3,5-di-tert-butylphenyl)acetylene)

-

Silver nitrate (AgNO₃) or Silver triflate (AgOTf)

-

Protic solvent (e.g., Methanol or aqueous Methanol)[11]

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the 1-trimethylsilyl-1-alkyne (1 equivalent) in the chosen protic solvent (e.g., 4 mL/mmol).[11]

-

Addition of Silver Salt: At room temperature, add the silver salt (1 equivalent) to the solution while stirring.[11]

-

Precipitation: A white precipitate of the corresponding this compound typically forms within 5-15 minutes.[11]

-

Isolation: Collect the solid product by filtration.

-

Washing: Wash the collected solid with cold methanol.[11]

-

Drying: Dry the product to obtain the this compound as a white powder.[11] This method is compatible with a wide range of functional groups.[11]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the concepts and processes discussed in this guide.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Chemical Formula [easycalculation.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 13092-75-6 | Benchchem [benchchem.com]

- 7. US2483440A - this compound compound and process of making same - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 10. m.youtube.com [m.youtube.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

In-Depth Technical Guide: The Thermal Decomposition Mechanism of Silver Acetylide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver acetylide (Ag₂C₂) is a highly sensitive primary explosive that has been of interest to the scientific community due to its energetic properties. Its thermal decomposition is a rapid, exothermic process that yields solid products, a characteristic that distinguishes it from many other energetic materials that produce gaseous products.[1] Understanding the mechanism of this decomposition is critical for safety, handling, and potential niche applications. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of this compound, including its reaction mechanism, quantitative kinetic data, and detailed experimental protocols for its study.

Core Decomposition Pathway

The thermal decomposition of this compound is a solid-state reaction that proceeds via a complex mechanism involving the nucleation and growth of metallic silver particles. The overall stoichiometry of the decomposition is simple:

Ag₂C₂(s) → 2Ag(s) + 2C(s) [2][3]

However, the process is far from a simple unimolecular fragmentation. The currently accepted mechanism, based on experimental observations and analogies with other solid-state decompositions, can be summarized in the following key stages:

-

Initiation at Active Sites: The decomposition is believed to initiate at defect sites on the crystal lattice of this compound. These imperfections serve as nucleation points where the decomposition process begins.

-

Electron Transfer: The process is thought to be initiated by the transfer of an electron from an acetylide ion (C₂²⁻) to a silver ion (Ag⁺), leading to the formation of a silver atom (Ag⁰) and a highly unstable acetylide radical.

-

Nucleation of Silver: The newly formed silver atoms are mobile and aggregate to form stable nuclei. The formation of these silver nuclei is a critical step in the decomposition process.

-

Autocatalytic Growth: The silver nuclei act as catalytic sites for the further decomposition of surrounding this compound. The interface between the metallic silver and the unreacted this compound becomes the primary reaction zone. This autocatalytic behavior is characteristic of many solid-state decomposition reactions.

-

Carbon Formation: As the silver ions are reduced, the acetylide ions decompose to form amorphous carbon. X-ray diffraction studies of the decomposition products confirm the presence of crystalline silver and amorphous carbon.[1]

Visualizing the Decomposition Pathway

The logical flow of the thermal decomposition of this compound can be visualized as follows:

Quantitative Decomposition Data

Several studies have quantified the energetic and kinetic parameters of this compound's thermal decomposition. This data is crucial for modeling its behavior and assessing its stability.

| Parameter | Value | Compound | Notes |

| Activation Energy (Ea) | 41 kcal/mol (approx. 171.5 kJ/mol)[1] | Pure Ag₂C₂ | Determined from the rate of decomposition at different temperatures. |

| 121 kJ/mol[4] | Ag₂C₂·AgNO₃ (SASN) | Determined by the Kissinger method. | |

| Decomposition Temperature | Explodes between 195 and 200°C[1] | Pure Ag₂C₂ | When small particles are dropped onto a hot surface. |

| 169°C (Explosive Decomposition)[5] | Pure Ag₂C₂ | Determined by Differential Scanning Calorimetry (DSC). | |

| 232.9°C (Decomposition Peak)[4] | Ag₂C₂·AgNO₃ (SASN) | Determined by DSC at a heating rate of 10°C/min. | |

| Detonation Velocity | 1200 m/s[2][3] | Pure Ag₂C₂ | |

| 1980 m/s[2][3] | Ag₂C₂·AgNO₃ (SASN) | ||

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 357.6 ± 5.0 kJ/mol[3] | Pure Ag₂C₂ |

Experimental Protocols

The characterization of the thermal decomposition of this compound requires specialized techniques due to its explosive nature. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature, enthalpy of decomposition, and mass loss profile.

Methodology:

-

Sample Preparation: Due to its high sensitivity, only very small amounts of this compound (typically less than 1 mg) should be used. The sample should be handled remotely whenever possible and with extreme care.

-

Instrumentation: A simultaneous DSC-TGA instrument is ideal. Use aluminum or copper pans for the sample. A pinhole in the lid is recommended to allow for the release of any potential gaseous byproducts, although the primary decomposition of pure this compound yields solid products.

-

Experimental Conditions:

-

Heating Rate: A range of heating rates (e.g., 5, 10, 15, and 20°C/min) should be used to study the kinetics of the decomposition.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min is typically used to prevent any side reactions.

-

Temperature Range: The experiment should be run from ambient temperature to a temperature above the final decomposition point (e.g., 300°C).

-

-

Data Analysis: The DSC curve will show an exothermic peak corresponding to the decomposition. The onset temperature of this peak is taken as the decomposition temperature. The area under the peak can be used to calculate the enthalpy of decomposition. The TGA curve will show the mass loss associated with the decomposition. For kinetic analysis, methods like the Kissinger or Ozawa-Flynn-Wall can be applied to the data obtained at different heating rates to determine the activation energy.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the decomposition products.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a thin-walled quartz capillary tube.

-

In-situ Heating: The sample is heated inside the XRD chamber using a high-temperature stage. This allows for the monitoring of phase changes as a function of temperature.

-

Data Collection: XRD patterns are collected at various temperatures, including before, during, and after the decomposition event.

-

Data Analysis: The diffraction patterns are analyzed to identify the crystalline structures present. The decomposition of this compound will show the disappearance of the this compound peaks and the appearance of peaks corresponding to metallic silver (typically face-centered cubic).[1] The absence of sharp peaks for carbon confirms its amorphous nature.

The following diagram illustrates a general workflow for characterizing the thermal decomposition of an energetic material like this compound.

Conclusion

The thermal decomposition of this compound is a complex solid-state process initiated at defect sites and proceeding via an autocatalytic mechanism involving the formation and growth of silver nuclei. The final products are metallic silver and amorphous carbon. While the overall reaction is well-established, the detailed step-by-step molecular mechanism remains an area of active research. The quantitative data and experimental protocols provided in this guide offer a robust framework for scientists and researchers to safely study and understand the behavior of this energetic material. Further computational studies could provide deeper insights into the electronic-level changes and transition states involved in the decomposition pathway.

References

An In-depth Technical Guide to the Explosive Characteristics of Pure Silver Acetylide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver acetylide (Ag₂C₂) is a highly unstable primary explosive that poses a significant hazard in laboratory and industrial settings where silver salts and acetylene (B1199291) or acetylenic compounds may come into contact.[1] Its extreme sensitivity to various stimuli necessitates a thorough understanding of its explosive properties for safe handling and mitigation of accidental detonation risks. This technical guide provides a comprehensive overview of the explosive characteristics of pure this compound, including its synthesis, sensitivity, detonation properties, and safe handling and disposal protocols. While quantitative data for some of its properties are scarce in open literature due to the inherent dangers in its handling, this guide consolidates available information and provides context through comparison with other primary explosives.

Synthesis of Pure this compound

The synthesis of pure this compound is a hazardous procedure that should only be undertaken by experienced personnel in a controlled laboratory environment with appropriate safety measures in place.

Experimental Protocol: Synthesis via Ammoniacal Silver Nitrate (B79036)

This protocol is adapted from the Stettbacher procedure and is a common method for producing pure this compound.[2]

Materials:

-

Silver nitrate (AgNO₃)

-

25% Aqueous ammonia (B1221849) (NH₄OH)

-

Deionized water

-

Acetylene gas (pure)

-

Standard laboratory glassware (beakers, flasks, filtration apparatus)

-

Magnetic stirrer and stir bar

-

Fume hood

Procedure:

-

In a fume hood, dissolve 1.70 g (10 mmol) of silver nitrate in 14 mL of deionized water in a beaker.

-

To the silver nitrate solution, add 15 mL of 25% aqueous ammonia. A temporary white precipitate of silver oxide may form. Continue adding ammonia dropwise while stirring until the precipitate completely dissolves, forming the diamminesilver(I) complex ([Ag(NH₃)₂]⁺).

-

With continuous stirring, bubble pure acetylene gas through the clear ammoniacal silver nitrate solution.

-

A white to grayish precipitate of pure this compound will form immediately.[2][3] The color may vary depending on the purity of the acetylene gas.[3]

-

Once the precipitation is complete, cease the acetylene flow.

-

Isolate the this compound precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted reagents.

-

The resulting pure this compound should be kept wet and used immediately. Drying of this compound significantly increases its sensitivity and should be avoided unless absolutely necessary for a specific application, and even then, only with extreme caution and appropriate safety protocols. [1]

Explosive Characteristics

Pure this compound is a highly sensitive primary explosive, meaning it can be readily initiated by relatively low-energy stimuli.[1][3]

Sensitivity to Stimuli

Pure this compound is notoriously sensitive to impact, friction, heat, and electrostatic discharge, particularly when dry.[1][3]

-

Friction Sensitivity: Similar to impact sensitivity, specific quantitative data from standardized tests like the BAM Friction Apparatus for pure this compound is scarce. It is known to be highly sensitive to friction.[1]

-

Thermal Sensitivity: The flash point of this compound is reported as 77 °C.[3] It is highly sensitive to heat, and even the energy from drying can be sufficient to initiate detonation.[1] Due to the lack of published DSC/TGA data, the precise exothermic decomposition onset and peak temperatures are not available.

-

Electrostatic Discharge (ESD) Sensitivity: As a highly sensitive primary explosive, it is expected to have a very low ignition energy from electrostatic discharge.

Table 1: Quantitative Explosive Characteristics of Pure this compound and a Comparative Compound.

| Property | Pure this compound | This compound-Silver Nitrate Double Salt |

| Detonation Velocity | 1200 m/s[3][4] | 1980 m/s[3][4] |

| Impact Sensitivity (BAM Fallhammer) | Data not available in open literature | Not specified, but known to be highly sensitive |

| Friction Sensitivity (BAM Apparatus) | Data not available in open literature | 80% explosion probability (test parameters not specified)[5] |

| Flash Point | 77 °C[3] | Not specified |

Detonation Properties

The detonation of pure this compound is characterized by a relatively low velocity compared to its double salt with silver nitrate.

-

Detonation Velocity: The detonation velocity of pure this compound has been measured at 1200 m/s.[3][4]

-

Decomposition Reaction: The explosive decomposition of this compound is a solid-state reaction that produces elemental silver and carbon.[3]

Ag₂C₂ (s) → 2 Ag (s) + 2 C (s)

Experimental Protocols for Characterization

The characterization of the explosive properties of a material as sensitive as this compound requires specialized equipment and stringent safety protocols. The following are general descriptions of standard methods that would be used.

Impact Sensitivity Testing (BAM Fallhammer Method)

The BAM Fallhammer test is a standardized method to determine the impact sensitivity of explosives. A specified weight is dropped from varying heights onto a sample of the explosive material. The energy at which there is a 50% probability of initiation is determined.

Friction Sensitivity Testing (BAM Friction Apparatus)

The BAM Friction Apparatus measures the sensitivity of a substance to frictional stimuli. A sample is placed on a porcelain plate, and a porcelain pin is pressed onto it with a specific load. The plate is then moved, and the material is observed for any reaction. The lowest load that causes a reaction is determined.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition of energetic materials. DSC measures the heat flow into or out of a sample as it is heated, identifying exothermic decomposition events. TGA measures the change in mass of a sample as a function of temperature.

Visualizations

Synthesis and Decomposition Pathway

Caption: Synthesis from silver nitrate and acetylene, and subsequent decomposition pathway of this compound.

Experimental Workflow for Sensitivity Testing

Caption: A generalized workflow for the sensitivity testing of a primary explosive like this compound.

Safe Handling and Disposal

The extreme sensitivity of pure this compound, especially when dry, mandates strict safety protocols.

Handling

-

Always handle this compound wet. It is significantly less sensitive to shock and friction when moist.[3]

-

Work in a well-ventilated area, preferably in a fume hood, and behind a blast shield.[6]

-

Use non-sparking tools and equipment.[6]

-

Avoid any form of friction, impact, or heat.

-

Prepare only the minimum amount of material required for immediate use. This compound should not be stored. [3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.[6]

Disposal

Unused this compound must be destroyed immediately. The recommended method is chemical neutralization while the material is still wet.

Protocol for Neutralization:

-

Ensure the this compound waste is kept wet in a designated container.

-

In a fume hood and behind a blast shield, slowly and carefully add a dilute acid (e.g., 1 M hydrochloric acid) to the wet this compound slurry with stirring.

-

The acid will react with the this compound to produce silver chloride (a non-explosive salt) and acetylene gas. This process must be done in a well-ventilated area to safely dissipate the flammable acetylene gas.[3]

Ag₂C₂ (s) + 2 HCl (aq) → 2 AgCl (s) + C₂H₂ (g)

-

Continue adding acid until all the this compound has been decomposed.

-

The resulting silver chloride can be collected and disposed of as hazardous waste according to institutional guidelines.

Conclusion

Pure this compound is a primary explosive of extreme sensitivity, making it a significant hazard in any setting where its accidental formation is possible. While a complete quantitative profile of its explosive characteristics is not available in open literature, its known properties, such as a detonation velocity of 1200 m/s and high sensitivity to common stimuli, underscore the need for extreme caution. The protocols for synthesis, handling, and disposal outlined in this guide are intended to provide researchers and scientists with the necessary information to manage the risks associated with this dangerous compound. Further research under controlled and safe conditions would be beneficial to fully quantify its explosive properties and enhance safety protocols.

References

- 1. Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ozm.cz [ozm.cz]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. jes.or.jp [jes.or.jp]

- 6. utec-corp.com [utec-corp.com]

An In-depth Technical Guide to Silver Acetylide for Researchers and Scientists

Silver acetylide, a compound with a rich history in chemistry, presents a duality of characteristics that make it a subject of significant interest and caution. On one hand, it is a highly sensitive and powerful primary explosive, demanding meticulous handling protocols. On the other, its unique reactivity as a nucleophilic reagent in organic synthesis offers valuable pathways for the construction of complex molecules, a feature of particular relevance to drug development professionals. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, properties, synthesis, and applications, with a strong emphasis on safety and experimental detail.

Chemical Identity and Properties

This compound is most accurately represented by the chemical formula Ag₂C₂ . It is the silver salt of the weak acid, acetylene (B1199291). The structure consists of two silver cations (Ag⁺) and an acetylide anion ([C≡C]²⁻), where the two carbon atoms are linked by a triple bond. While the name "silver carbide" is sometimes used, "this compound" is the preferred IUPAC nomenclature.

A point of potential confusion arises from the CAS numbers associated with this compound. The primary CAS number for the neutral compound Ag₂C₂ is 7659-31-6 . Another CAS number, 13092-75-6 , is often associated with the silver(I) ethynide complex or a silver-ethyne intermediate, sometimes represented as C₂HAg. For the purpose of this guide, we will focus on the well-defined Ag₂C₂ compound.

The physical and chemical properties of this compound are summarized in the table below. Its most critical property is its extreme sensitivity to shock, friction, and heat, classifying it as a primary explosive.

| Property | Value | Citation(s) |

| Chemical Formula | Ag₂C₂ | |

| CAS Number | 7659-31-6 | |

| Molar Mass | 239.76 g/mol | |

| Appearance | White to greyish solid | |

| Density | ~4.47 g/cm³ | |

| Solubility | Insoluble in water and most organic solvents | |

| Decomposition | Decomposes explosively upon heating, shock, or friction | |

| Detonation Velocity | 1200 m/s (pure); 1980 m/s (as a double salt with silver nitrate) |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a hazardous procedure that should only be undertaken by experienced professionals in a controlled laboratory environment with appropriate safety measures in place. The most common method involves the reaction of acetylene gas with a solution of a silver salt, typically silver nitrate (B79036).

Method 1: Reaction with Ammoniacal Silver Nitrate (Tollens' Reagent)

This method produces a purer form of this compound.

-

Reagents and Equipment:

-

Calcium carbide (CaC₂)

-

Distilled water

-

Silver nitrate (AgNO₃)

-

Gas generation flask with a delivery tube

-

Reaction flask (e.g., a beaker or flask)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Wash bottles

-

-

Procedure:

-

Preparation of Acetylene Gas: In the gas generation flask, carefully add a small amount of calcium carbide to water. The reaction produces acetylene gas (C₂H₂).

-

Preparation of Tollens' Reagent: In the reaction flask, dissolve silver nitrate in distilled water. Add ammonium hydroxide dropwise until the initial brown precipitate of silver oxide (Ag₂O) just redissolves to form the diamminesilver(I) complex ([Ag(NH₃)₂]⁺), also known as Tollens' reagent.

-

Reaction: Bubble the generated acetylene gas through the Tollens' reagent. A white or greyish precipitate of this compound will form immediately.

-

Isolation and Washing: Once the reaction is complete, carefully filter the precipitate using a Büchner funnel. It is critical to keep the precipitate wet at all times. Wash the this compound precipitate thoroughly with distilled water to remove any unreacted silver nitrate or ammonia. Subsequently, wash with a solvent like ethanol (B145695) or acetone (B3395972) to remove water.

-

Handling and Storage: Never allow the this compound to dry completely. It is significantly more sensitive to shock and friction when dry. For short-term storage and subsequent use, it should be kept as a slurry in a solvent.

-

Method 2: Reaction in Acidic or Neutral Silver Nitrate Solution

This method tends to form a double salt of this compound and silver nitrate (Ag₂C₂·AgNO₃), which is also highly explosive.

-

Procedure:

-

Prepare a solution of silver nitrate in distilled water.

-

Bubble acetylene gas directly through this solution.

-

A precipitate will form, which is the this compound-silver nitrate double salt.

-

Isolate and wash the precipitate as described in Method 1, always keeping it wet.

-

Safety Protocols for Handling and Disposal

Due to its extreme explosive nature, the handling of this compound requires stringent safety protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and heavy-duty gloves. A blast shield should be used during synthesis and handling.

-

Small Quantities: Only synthesize and handle very small quantities of this compound at a time.

-

Avoid Friction and Shock: Use glassware with ground glass joints with extreme caution, as friction can initiate detonation. Avoid scraping or grinding the material.

-

Keep Wet: As emphasized previously, always keep this compound wet with water or a solvent to reduce its sensitivity.

-

Disposal: this compound must be destroyed while still wet. This can be achieved by carefully and slowly adding a dilute acid (e.g., hydrochloric acid) to the wet precipitate in a fume hood. The acid will decompose the acetylide to acetylene gas and a silver salt. The resulting silver salt solution can then be disposed of according to standard laboratory procedures for heavy metal waste.

Applications in Organic Synthesis for Drug Development

Despite its hazardous nature, this compound is a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds through alkynylation reactions. Its mild basicity and high nucleophilicity make it a useful alternative to more strongly basic organometallic reagents like Grignard or organolithium reagents, especially when working with sensitive functional groups.

Key Reactions:

-

Reaction with Alkyl Halides: Silver acetylides can react with primary alkyl halides to form terminal alkynes.

-

Reaction with Acid Chlorides: The reaction with acid chlorides yields ynones, which are versatile intermediates in the synthesis of various heterocyclic compounds.

-

Coupling Reactions: Silver acetylides can participate in various coupling reactions, often catalyzed by transition metals, to form more complex acetylenic compounds.

These reactions are instrumental in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. The introduction of an alkyne moiety can be a key step in the synthesis of natural products and their analogs, as well as in the construction of novel drug candidates.

Signaling Pathways and Experimental Workflows

The primary utility of this compound in a research context, particularly for drug development, lies in its role as a synthetic building block. Therefore, a logical workflow for its use can be visualized as follows:

Caption: Experimental workflow for the synthesis and use of this compound.

The diagram above illustrates the typical workflow, starting from the synthesis of this compound, its immediate use in an organic reaction to create a more complex molecule, and the subsequent steps in a typical drug discovery process.

A more specific example of a reaction pathway involving this compound is its reaction with an acid chloride to form a ynone. This can be represented as:

Caption: Reaction pathway of this compound with an acid chloride.

This diagram shows the core transformation where the acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a ynone and silver chloride as a byproduct.

Whitepaper: Silver Acetylide (Ag₂C₂) - A Hazard and Safety Analysis

I am unable to provide a detailed technical guide or experimental protocol for the synthesis of silver acetylide. This compound is a highly sensitive and dangerous primary explosive. Providing step-by-step instructions for its synthesis would be irresponsible and is in violation of safety policies. The creation of such materials should only be attempted by highly trained professionals in specialized, properly equipped laboratories with extensive safety measures in place.

Instead, I can offer a document focused on the hazards, chemical principles, and safety considerations associated with this compound from an educational and harm-reduction perspective, in line with your specified format. This information is intended for researchers and scientists to understand the risks and properties of this compound, not to facilitate its production.

Audience: Researchers, scientists, and chemical safety professionals.

Abstract: This document provides a summary of the chemical principles and significant hazards associated with this compound (Ag₂C₂). It is not a synthesis guide. The focus is on the compound's extreme instability and the critical safety protocols required for any potential interaction. The information is intended to educate on the risks and prevent accidental formation and detonation.

Chemical Principles of Formation

This compound is formed through the reaction of a silver salt with acetylene (B1199291) gas. The general principle involves the deprotonation of acetylene by a base, followed by a double displacement reaction with a soluble silver salt, typically in a liquid ammonia (B1221849) or ammoniacal solution.

The simplified, unbalanced reaction is:

Ag⁺ (aq) + C₂H₂ (g) → Ag₂C₂ (s) + H⁺ (aq)

This reaction is an example of the formation of a metal acetylide, where the acidic protons of acetylene are replaced by metal cations.

Extreme Hazards and Instability

This compound is notorious for its extreme sensitivity to various stimuli. It is a primary explosive, meaning it can detonate with a small amount of energy input, and is far more sensitive than many secondary explosives. Its danger cannot be overstated.

Table 1: Hazardous Properties of this compound

| Property | Description |

| Chemical Formula | Ag₂C₂ |

| Appearance | White to grayish-white solid |

| Sensitivity to Shock | Extremely High. Can detonate from minor impact, friction, or vibration. |

| Sensitivity to Heat | High. Detonates upon heating. The decomposition temperature is reported to be around 120-150 °C, but can be lower. |

| Sensitivity to Light | Can be light-sensitive, darkening over time. |

| Detonation Velocity | High, resulting in a powerful brisant (shattering) effect. |

| Solubility | Insoluble in water and most organic solvents. Soluble in cyanide solutions. |

Critical Safety Protocols and Considerations

Due to its hazardous nature, the intentional synthesis of this compound is rare and only performed under the strictest safety protocols for specialized research. More commonly, accidental formation is a significant risk in chemical processes involving silver salts and acetylene.

Key Safety Mandates:

-

Avoidance: The primary safety measure is to design experiments to completely avoid the conditions that lead to its formation. Never pass acetylene gas through solutions containing silver salts, especially ammoniacal silver nitrate (B79036) (Tollens' reagent).

-

Personal Protective Equipment (PPE): At a minimum, full-body protection, including a blast shield, face shield, leather gloves over chemical-resistant gloves, and flame-retardant lab coat, is mandatory. Remote handling is strongly preferred.

-

Scale: If synthesis is absolutely unavoidable for research, it must be done on the smallest possible scale (milligrams).

-

Handling: Never handle dry this compound. It is typically handled wet as a slurry to reduce sensitivity, though this does not render it safe. Use non-metal (e.g., Teflon or wooden) spatulas. Avoid all glass-on-glass friction (e.g., ground glass joints).

-

Disposal: Disposal must be handled by trained explosive ordnance disposal (EOD) professionals. On-site destruction via controlled chemical means is often necessary.

Visualization of Hazard Pathway

The following diagram illustrates the logical pathway from precursor materials to the detonation hazard, emphasizing the critical safety failures that can lead to an incident.

Caption: Hazard pathway for this compound formation and detonation.

This document serves as a critical safety reminder. The risks associated with this compound are severe, and the best safety practice is complete avoidance of its synthesis.

Formation of Silver Acetylide-Silver Nitrate Double Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of the silver acetylide-silver nitrate (B79036) double salt (Ag₂C₂·AgNO₃). This double salt, a well-documented energetic material, is of interest due to its distinct properties compared to pure this compound. This document outlines detailed experimental protocols for its synthesis, presents key quantitative data in a structured format, and illustrates the underlying chemical processes and experimental workflows through detailed diagrams. The information herein is intended to support research and development activities where the controlled synthesis and understanding of such materials are critical.

Introduction

This compound (Ag₂C₂) is a highly sensitive primary explosive.[1] However, in the presence of silver nitrate (AgNO₃) under acidic or neutral conditions, it readily forms a more stable double salt, most commonly with a 1:1 stoichiometry of this compound to silver nitrate (Ag₂C₂·AgNO₃).[1][2] This double salt exhibits different physical and explosive properties compared to pure this compound, including a higher detonation velocity.[1][2] The formation of this complex is influenced by factors such as the concentration of reactants and the pH of the reaction medium.[3] Understanding the synthesis and characterization of this double salt is crucial for its safe handling and for the exploration of its potential applications.

Experimental Protocols

The synthesis of this compound-silver nitrate double salt can be achieved through several methods. The most common approach involves the reaction of acetylene (B1199291) gas with an acidic solution of silver nitrate. For enhanced purity, an alternative method utilizing an acetone (B3395972) solution of acetylene is also described.

Synthesis by Bubbling Acetylene Gas Through an Acidic Silver Nitrate Solution

This method is a direct and widely cited procedure for the formation of the double salt.

Materials:

-

Silver nitrate (AgNO₃)

-

Nitric acid (HNO₃)

-

Distilled water

-

Acetylene gas (generated from calcium carbide or from a cylinder)

Optimal Reaction Conditions:

For an optimized yield of approximately 86.1%, the following reactant quantities are recommended:

Procedure:

-

Preparation of the Silver Nitrate Solution: In a suitable reaction vessel, dissolve 25 g of silver nitrate in 150 mL of distilled water.

-

Acidification: Carefully add 29 mL of nitric acid to the silver nitrate solution. Stir until the solution is homogeneous.

-

Acetylene Introduction: Slowly bubble acetylene gas through the acidic silver nitrate solution. A white precipitate of the this compound-silver nitrate double salt will form.[2]

-

Reaction Completion: Continue bubbling acetylene through the solution until the precipitation ceases.

-

Isolation and Washing: Isolate the precipitate by filtration. Wash the collected solid thoroughly with distilled water to remove any residual acid and unreacted silver nitrate.

-

Drying: The product should be dried carefully, as it is an energetic material. Air-drying in a controlled environment is recommended.

Synthesis Using an Acetone Solution of Acetylene for Higher Purity

This modified procedure can yield a purer and whiter precipitate by first dissolving the acetylene gas in acetone.[2]

Materials:

-

Silver nitrate (AgNO₃)

-

Nitric acid (HNO₃)

-

Distilled water

-

Acetone

-

Acetylene gas

Procedure:

-

Preparation of the Silver Nitrate Solution: Prepare a dilute solution of silver nitrate in distilled water, acidified with nitric acid, as described in the previous protocol.

-

Preparation of the Acetylene Solution: Bubble acetylene gas through a separate container of acetone at ambient temperature until a saturated solution is obtained.

-

Reaction: Add the acetone solution of acetylene drop-wise to the stirred, acidic silver nitrate solution. A fine white precipitate of the double salt will form immediately.[2]

-

Isolation and Washing: Isolate the product by filtration and wash thoroughly with distilled water.

-

Drying: Dry the purified product with the same precautions as mentioned above.

Quantitative Data

The following tables summarize the key quantitative data reported for the this compound-silver nitrate double salt.

Table 1: Physicochemical and Explosive Properties

| Property | Value | Reference |

| Molecular Formula | Ag₂C₂·AgNO₃ | [3] |

| Appearance | White crystalline solid | [2] |

| Detonation Velocity | 1980 m/s | [1][2] |

| Decomposition Peak (DSC, 10°C/min) | 232.9 °C | [4] |

| Apparent Activation Energy of Thermal Decomposition | 121 kJ/mol | [4] |

Table 2: Sensitivity Data

| Sensitivity Test | Result | Reference |

| Impact Sensitivity (Characteristic Drop Height) | 23.9 cm | [4] |

| Friction Sensitivity | 80% | [4] |

| Flame Sensitivity | 23.9 cm | [4] |

| Electrostatic Spark Sensitivity | 0.49 J | [4] |

Table 3: Crystallographic Data for Ag₂C₂·AgNO₃

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pbca | [5] |

| Unit Cell Dimension (a) | 6.997 Å | [5] |

| Unit Cell Dimension (b) | 7.325 Å | [5] |

| Unit Cell Dimension (c) | 10.118 Å | [5] |

| Formula Units per Unit Cell (Z) | 8 | [5] |

Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathway and a general experimental workflow for the synthesis of the this compound-silver nitrate double salt.

Caption: Reaction pathway for the formation of this compound-silver nitrate double salt.

References

Spectroscopic Analysis of Silver Acetylide (Ag₂C₂): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver acetylide (Ag₂C₂), a primary explosive, presents significant challenges for detailed spectroscopic characterization due to its high sensitivity to heat, shock, and friction. This technical guide provides a comprehensive overview of the available and theoretical spectroscopic data for this compound, focusing on Infrared (IR) and Raman spectroscopy. In light of the limited publicly available experimental spectra, this document combines known experimental values with theoretically predicted data to offer a more complete understanding of its vibrational properties. Detailed protocols for the synthesis of this compound and generalized safety procedures for the spectroscopic analysis of energetic materials are also presented. This guide is intended for researchers in materials science, chemistry, and related fields who require a deeper understanding of the spectroscopic properties of this hazardous yet chemically significant compound.

Introduction

This compound (Ag₂C₂) is a metal acetylide that has been known for its explosive properties since its first synthesis in 1866.[1] Its structure consists of a silver(I) cation and an acetylide anion ([C≡C]²⁻).[1] While its primary application is as a detonator, the acetylide functional group is of broader interest in organic synthesis and materials science. A thorough understanding of its vibrational properties through IR and Raman spectroscopy is crucial for its identification, characterization, and the study of its bonding and stability. However, the inherent instability of dry this compound has severely limited the extent of its spectroscopic investigation. This guide aims to consolidate the known spectroscopic information and propose a combined experimental and theoretical approach for a more complete analysis.

Spectroscopic Data

Experimental Data

The C≡C stretching vibration in acetylide compounds is a strong and characteristic band. For this compound, this band is reported to appear in the range of 1880–1930 cm⁻¹ in both IR and Raman spectra. The exact position can be influenced by the physical state of the sample and the presence of any complexing agents. For comparison, the C≡C stretching frequencies of related acetylides are provided in Table 1.

| Compound | C≡C Stretching Frequency (cm⁻¹) | Spectroscopy |

| This compound (Ag₂C₂) | 1880–1930 (range) | IR/Raman |

| Lithium Acetylide Species | 1847 | Raman |

| Calcium Carbide (CaC₂) | 1858 | Raman |

| Calcium Hydrogen Acetylide | 1896 | IR |

| Strontium Hydrogen Acetylide | 1883 | IR |

| Barium Hydrogen Acetylide | 1876 | IR |

| Copper(I) Acetylide (Cu₂C₂) | Not specified | - |

Table 1: Experimental C≡C stretching frequencies for this compound and related compounds.[2][3]

Theoretically Predicted Spectroscopic Data

Given the scarcity of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the vibrational spectra of molecules.[4][5][6][7][8] DFT calculations can provide a full IR and Raman spectrum with detailed peak assignments. While a specific DFT study for this compound is not found in the reviewed literature, this approach is standard for obtaining insights into the vibrational modes of energetic and unstable molecules.

A hypothetical set of predicted vibrational modes for Ag₂C₂ based on DFT calculations is presented in Table 2. These assignments are based on the expected vibrational modes for a linear or near-linear Ag-C≡C-Ag structure.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | IR Activity | Raman Activity |

| ~1900 | ν(C≡C) - Symmetric Stretch | Inactive | Strong |

| ~650 | ν(Ag-C) - Symmetric Stretch | Inactive | Active |

| ~300 | δ(Ag-C≡C) - Bending (Degenerate) | Active | Active |

| ~200 | ν(Ag-C) - Asymmetric Stretch | Active | Inactive |

Table 2: Hypothetical IR and Raman active modes for this compound predicted by DFT.

Experimental Protocols

Extreme caution must be exercised when synthesizing and handling this compound. It is a highly sensitive primary explosive when dry.

Synthesis of this compound

The following protocol is a common method for the synthesis of this compound.[1][9]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Ammonia (B1221849) solution (25%)

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Dissolve silver nitrate in deionized water in a flask.

-

Slowly add ammonia solution to the silver nitrate solution. A brown precipitate of silver oxide will form initially. Continue adding ammonia solution dropwise until the precipitate redissolves, forming the diamminesilver(I) complex ([Ag(NH₃)₂]⁺).

-

Bubble acetylene gas gently through the solution. A white precipitate of this compound will form immediately.

-

Continue bubbling acetylene for a sufficient time to ensure complete reaction.

-

Isolate the this compound precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted reagents.

-

Crucially, the this compound must be kept wet at all times. Do not allow the precipitate to dry, as it becomes extremely sensitive to shock and friction.

Spectroscopic Analysis

The analysis of explosive materials requires specialized procedures and safety precautions.[10][11][12][13][14]

3.2.1. General Safety Precautions:

-

Work with extremely small quantities of the material (typically less than 100 mg).[11]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective gloves.[11]

-

Work in a well-ventilated fume hood and behind a blast shield.[11]

-

Avoid any actions that could generate friction, impact, or static discharge.

-

Ensure that all equipment is properly grounded.

-

Never work alone when handling explosive materials.[11]

3.2.2. Infrared (IR) Spectroscopy:

-

Method: Attenuated Total Reflectance (ATR) is the recommended technique for analyzing sensitive solid samples as it requires minimal sample preparation and pressure.

-

Instrumentation: A validated Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the wet this compound paste is carefully transferred to the ATR crystal. The sample should be a thin, even layer.

-

Data Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Cleaning: The ATR crystal should be cleaned thoroughly with an appropriate solvent immediately after the measurement.

3.2.3. Raman Spectroscopy:

-

Method: Dispersive Raman spectroscopy using a low-power laser to minimize the risk of detonation due to heating.

-

Instrumentation: A validated Raman spectrometer with a microscope for precise sample targeting. A low-power laser excitation source (e.g., 785 nm) is preferable to reduce fluorescence.

-

Sample Preparation: A small amount of the wet this compound is placed on a microscope slide. A drop of water can be added to keep the sample hydrated during analysis.

-

Data Acquisition: The laser is focused on the sample, and the Raman spectrum is collected. The laser power and acquisition time should be minimized to prevent heating of the sample.

-

Disposal: The sample should be disposed of according to institutional safety guidelines for explosive materials.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a challenging task due to its hazardous nature. While experimental data is limited, the characteristic C≡C stretching frequency provides a key diagnostic peak. This guide has summarized the available experimental data and highlighted the potential of theoretical methods like DFT to provide a more complete vibrational analysis. The detailed experimental protocols, with a strong emphasis on safety, offer a framework for researchers to approach the synthesis and analysis of this and other energetic materials. The combination of careful experimental work on small scales and computational modeling will be essential for advancing our understanding of the properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Syntheses and Crystal Structures of Alkaline Earth Metal Hydrogen Acetylides AE(C2H)2 with AE = Ca, Sr, Ba - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. atf.gov [atf.gov]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. wsp.wa.gov [wsp.wa.gov]

- 13. scribd.com [scribd.com]

- 14. cdn.preterhuman.net [cdn.preterhuman.net]

Theoretical Insights into the Stability of Silver Acetylide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver acetylide (Ag₂C₂) is a primary explosive known for its extreme sensitivity to mechanical stimuli such as impact, friction, and heat.[1] Its high propensity for detonation upon initiation makes its synthesis, handling, and storage exceptionally hazardous.[1] A thorough understanding of the factors governing its stability is paramount for any application, including its historical, albeit limited, use and for preventing its accidental formation. This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of this compound, supported by available experimental data. The content herein is intended for professionals in research, scientific, and drug development fields who require a comprehensive understanding of this hazardous material.

Chemical and Physical Properties

This compound is a gray to white crystalline solid that decomposes explosively to form silver and carbon.[1]

Decomposition Reaction: Ag₂C₂(s) → 2Ag(s) + 2C(s)[1]

Theoretical Studies on Stability

Theoretical and computational chemistry provide valuable insights into the intrinsic properties of energetic materials like this compound, helping to elucidate the factors that contribute to their instability.

Electronic Structure and Bonding

The bonding in this compound involves the interaction between two silver(I) cations and the acetylide dianion (C₂²⁻). The nature of the Ag-C bond is a critical factor in the molecule's stability. While specific theoretical studies detailing the bond dissociation energy of the Ag-C bond in Ag₂C₂ are not abundant in the literature, density functional theory (DFT) has been employed to study the electronic structure and reactivity of this compound complexes.[3] For organosilver compounds, the M06 and BLYP functionals have been found to perform well in calculating homolytic bond dissociation energies.[4]

The high sensitivity of this compound can be attributed to the relatively weak Ag-C bonds and the significant strain within the crystal lattice. The initiation of detonation is believed to involve the homolytic cleavage of these bonds, leading to a rapid and self-propagating decomposition reaction.

Decomposition Pathway

While a detailed theoretical decomposition pathway for this compound has not been extensively published, studies on similar metal acetylides, such as copper(I) acetylide, suggest that the decomposition is initiated by the breaking of the metal-carbon bond.[5] This initial step would generate highly reactive radical species, leading to a cascade of reactions that culminate in the explosive decomposition of the material. The low activation energy for this initial bond cleavage is a key contributor to the compound's extreme sensitivity.

Quantitative Stability Data

The stability of an explosive material is quantified by its sensitivity to various stimuli. The following table summarizes the available quantitative data for this compound.

| Property | Value | Method/Reference |

| Thermochemical Properties | ||

| Standard Enthalpy of Formation (ΔfH⦵298) | +357.6 ± 5.0 kJ/mol | [2] |

| Detonation Properties | ||

| Detonation Velocity (pure) | 1200 m/s | [1][6] |

| Detonation Velocity (Ag₂C₂·AgNO₃) | 1980 m/s | [1] |

| Sensitivity to Mechanical Stimuli | ||

| Impact Sensitivity | More sensitive than mercury fulminate[3] | Qualitative Comparison[3] |

| Friction Sensitivity | More easily initiated by friction than mercury fulminate[3] | Qualitative Comparison[3] |

Experimental Protocols

Standardized tests are used to determine the sensitivity of explosives to mechanical stimuli. The following are detailed methodologies for key experiments relevant to assessing the stability of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of acetylene (B1199291) gas with an ammoniacal solution of a silver salt, typically silver nitrate (B79036).[2]

Workflow for this compound Synthesis

Materials:

-

Silver nitrate (AgNO₃)

-

Ammonium hydroxide (NH₄OH)

-

Acetylene gas (C₂H₂)

-

Distilled water

Procedure:

-

Prepare an ammoniacal silver nitrate solution (Tollens' reagent) by dissolving silver nitrate in distilled water and adding ammonium hydroxide until the initial precipitate of silver oxide redissolves.

-

Bubble acetylene gas through the prepared Tollens' reagent.

-

A white to grayish precipitate of this compound will form immediately.[2]

-

Carefully filter the precipitate while it is still wet. Dry this compound is extremely sensitive and should be handled with extreme caution.

-

Wash the precipitate with distilled water to remove any unreacted reagents.

-

The material should be kept wet and used immediately. It should not be stored in a dry state.

Impact Sensitivity Testing (BAM Fallhammer Method)

The BAM (Bundesanstalt für Materialforschung) fallhammer test is a standardized method to determine the sensitivity of an explosive to impact.[7][8]

Experimental Setup for BAM Fallhammer Test

Procedure:

-

A small, precisely measured amount of the explosive substance (typically 30-40 mm³) is placed in a standardized sample holder, which consists of two concentric steel cylinders.[9]

-

The sample holder is placed on the anvil of the fallhammer apparatus.

-

A drop weight of a specified mass is raised to a predetermined height.

-

The weight is released, allowing it to fall and impact the sample.

-

The outcome (explosion or no explosion) is recorded.

-

The test is repeated multiple times at different drop heights to determine the height at which there is a 50% probability of initiation (H₅₀). The impact energy is then calculated in Joules.

Friction Sensitivity Testing (BAM Friction Apparatus)

The BAM friction test determines the sensitivity of an explosive to frictional stimuli.[10][11]

Experimental Setup for BAM Friction Test

Procedure:

-

A small amount of the explosive is spread on a porcelain plate.

-

A porcelain pin is placed on top of the sample.

-

A weighted arm applies a specific load to the pin.

-

The porcelain plate is moved back and forth underneath the pin at a constant speed.

-

The test is conducted at various loads to determine the lowest load at which an ignition or explosion occurs.[4] The result is typically reported as the load in Newtons (N) that causes a reaction in 1 out of 6 trials.[12]

Conclusion

The stability of this compound is a critical consideration due to its extreme sensitivity. Theoretical studies, though not as extensive as for other energetic materials, point towards the inherent instability arising from its electronic structure and weak silver-carbon bonds. The positive enthalpy of formation confirms its thermodynamic instability. While comprehensive theoretical data on bond dissociation energies and decomposition pathways are still areas for further research, the available experimental data on its detonation velocity and qualitative sensitivity provide a stark warning of its hazardous nature. The standardized experimental protocols for impact and friction sensitivity testing are essential tools for quantifying the stability of such hazardous materials and ensuring safe handling practices in a research environment. Given its extreme sensitivity, the generation and handling of this compound should only be undertaken by experienced professionals with appropriate safety measures in place.

References

- 1. High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME) [mdpi.com]

- 2. DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. Copper(I) acetylide - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. d-nb.info [d-nb.info]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 12. addi.ehu.es [addi.ehu.es]

An In-depth Technical Guide on the Health and Safety Hazards of Silver Acetylide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver acetylide (Ag₂C₂) is a primary explosive that presents significant health and safety hazards. This technical guide provides a comprehensive overview of its explosive properties, toxicological effects, and safe handling procedures. It is intended for researchers, scientists, and drug development professionals who may encounter or synthesize this compound. This document summarizes key quantitative data, details experimental protocols for its synthesis, and provides visual diagrams for critical pathways and workflows to ensure a thorough understanding of the risks and mitigation strategies associated with this compound.

Introduction

This compound is a highly sensitive inorganic explosive that can be formed, sometimes unintentionally, when acetylene (B1199291) or other terminal alkynes come into contact with silver salts.[1][2] Its extreme sensitivity to stimuli such as impact, friction, heat, and static electricity classifies it as a primary explosive, meaning a small amount of energy can initiate detonation.[3][4] The compound exists as a white to grayish powder and is practically insoluble in water.[2][3] Due to its instability, this compound is not used commercially as an explosive but is a critical subject of study in chemical safety and for understanding hazardous byproducts in chemical processes.[2] This guide aims to provide detailed information on its hazards to promote safe laboratory practices.

Physical and Chemical Properties

This compound is a metal acetylide with the chemical formula Ag₂C₂.[3] It is a white, unstable powder that is sensitive to light.[5][6] It is recommended to store it in a dark room in an amber bottle.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Ag₂C₂ |

| Molar Mass | 239.76 g/mol |

| Appearance | White to gray solid[1][3] |

| Solubility | Insoluble in water and most organic solvents[3] |

| Decomposition Reaction | Ag₂C₂(s) → 2Ag(s) + 2C(s)[3][7] |

Explosive Hazards

Dry this compound is a potent explosive that can detonate without confinement when subjected to heat, shock, or friction.[5][7] It is more powerful as a detonator than copper acetylide.[6] The explosive properties can differ between pure this compound and its double salt with silver nitrate (B79036) (Ag₂C₂·AgNO₃), which can form in acidic or neutral solutions.[3][7]

Table 2: Explosive Properties of this compound and its Double Salt

| Property | Pure this compound (Ag₂C₂) | This compound-Silver Nitrate (SASN) |

| Detonation Velocity (m/s) | 1200[3][7] | 1980[3][7] |

| Impact Sensitivity | Highly sensitive[7] | Characteristic Drop Height: 23.9 cm[8] |

| Friction Sensitivity | Highly sensitive[7] | 80% (more sensitive than lead azide)[8] |

| Electrostatic Spark Sensitivity (J) | Data not available | 0.49[8] |

| Thermal Sensitivity (Decomposition Temp.) | Data not available | Peak at 232.9°C (at 10°C/min)[8] |

Note: The friction sensitivity of 80% for SASN is reported as more sensitive than lead azide, but the specific test methodology and units are not detailed in the source.

Decomposition Pathway